Technical Guide: Synthesis and Characterization of 4-amino-N-(3,5-dimethylphenyl)benzamide
Technical Guide: Synthesis and Characterization of 4-amino-N-(3,5-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 4-amino-N-(3,5-dimethylphenyl)benzamide . This document details a probable synthetic pathway, experimental protocols, and expected analytical data, designed to support researchers in the fields of medicinal chemistry and drug development.
Introduction
4-amino-N-(3,5-dimethylphenyl)benzamide is a substituted benzanilide. The benzanilide scaffold is a significant pharmacophore present in a wide array of biologically active molecules. The presence of a primary amino group and a dimethylated phenyl ring offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules and for screening in drug discovery campaigns. This guide outlines a reliable two-step synthetic route to this compound and the analytical methods for its characterization.
Synthesis Pathway
The most direct and widely applicable method for the synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide involves a two-step process. The first step is the formation of an amide bond between 3,5-dimethylaniline and 4-nitrobenzoyl chloride, yielding the intermediate N-(3,5-dimethylphenyl)-4-nitrobenzamide. The subsequent step involves the reduction of the nitro group to a primary amine, affording the final product.
Caption: Synthetic pathway for 4-amino-N-(3,5-dimethylphenyl)benzamide.
Experimental Protocols
The following protocols are representative procedures for the synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide, based on well-established methods for analogous compounds.
Synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide (Intermediate)
Materials:
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3,5-Dimethylaniline
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4-Nitrobenzoyl chloride
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath with stirring.
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Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.
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Add the 4-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over 20-30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(3,5-dimethylphenyl)-4-nitrobenzamide.
Synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide (Final Product)
Method A: Catalytic Hydrogenation
Materials:
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N-(3,5-dimethylphenyl)-4-nitrobenzamide
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10% Palladium on carbon (Pd/C)
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Ethanol or Methanol
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Hydrogen gas supply (balloon or hydrogenation apparatus)
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Celite
Procedure:
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Dissolve the intermediate, N-(3,5-dimethylphenyl)-4-nitrobenzamide (1.0 equivalent), in ethanol or methanol in a flask suitable for hydrogenation.
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Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
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Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
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Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
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Rinse the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield 4-amino-N-(3,5-dimethylphenyl)benzamide. Further purification can be achieved by recrystallization if necessary.
Method B: Metal-Acid Reduction
Materials:
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N-(3,5-dimethylphenyl)-4-nitrobenzamide
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Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
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Concentrated Hydrochloric acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate or Dichloromethane
Procedure:
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In a round-bottom flask, suspend N-(3,5-dimethylphenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.
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Add an excess of the reducing agent, such as SnCl₂·2H₂O (3-5 equivalents) or Fe powder (3-5 equivalents), followed by the addition of concentrated HCl.
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Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
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After completion, cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is basic.
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Extract the aqueous layer with ethyl acetate or dichloromethane.
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Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.
Characterization Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Melting Point | Not reported; likely in the range of 150-200 °C |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water |
Predicted Spectroscopic Data
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5-10.0 | s | 1H | -NH-C=O (amide proton) |
| ~ 7.6-7.8 | d | 2H | Aromatic CH (ortho to -C=O) |
| ~ 7.2-7.4 | s | 2H | Aromatic CH (ortho to -NH on dimethylphenyl ring) |
| ~ 6.8-7.0 | s | 1H | Aromatic CH (para to -NH on dimethylphenyl ring) |
| ~ 6.5-6.7 | d | 2H | Aromatic CH (ortho to -NH₂) |
| ~ 5.5-6.0 | br s | 2H | -NH₂ (amino protons) |
| ~ 2.3 | s | 6H | -CH₃ (methyl protons) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165-168 | -C=O (amide carbonyl) |
| ~ 150-155 | Aromatic C-NH₂ |
| ~ 138-140 | Aromatic C-CH₃ |
| ~ 135-137 | Aromatic C-NH |
| ~ 128-130 | Aromatic CH (ortho to -C=O) |
| ~ 125-128 | Aromatic C (quaternary, attached to -C=O) |
| ~ 120-125 | Aromatic CH (para to -NH on dimethylphenyl ring) |
| ~ 115-120 | Aromatic CH (ortho to -NH on dimethylphenyl ring) |
| ~ 112-115 | Aromatic CH (ortho to -NH₂) |
| ~ 20-22 | -CH₃ (methyl carbons) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3500 | N-H stretch (primary amine, two bands) |
| 3200-3300 | N-H stretch (secondary amide) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch (methyl groups) |
| 1640-1680 | C=O stretch (amide I band) |
| 1590-1620 | N-H bend (primary amine) and C=C stretch |
| 1510-1550 | N-H bend (amide II band) |
| 1250-1350 | C-N stretch |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 240.13 | [M]⁺ (Molecular ion) |
| 121.12 | [C₈H₉N]⁺ (Fragment from 3,5-dimethylaniline moiety) |
| 120.06 | [C₇H₆NO]⁺ (Fragment from 4-aminobenzoyl moiety) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of 4-amino-N-(3,5-dimethylphenyl)benzamide.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 4-amino-N-(3,5-dimethylphenyl)benzamide. The outlined two-step synthetic protocol is robust and relies on standard organic chemistry transformations. The predicted characterization data offers a reliable reference for researchers to confirm the identity and purity of the synthesized compound. This versatile benzanilide derivative serves as a valuable building block for the development of novel compounds with potential therapeutic applications.
